![molecular formula C6H12ClNO B2661977 2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride CAS No. 2306425-76-1](/img/structure/B2661977.png)

2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

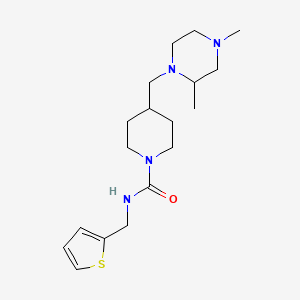

“2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride” is a chemical compound with the CAS Number: 2306425-76-1 . It has a molecular weight of 149.62 . The IUPAC name for this compound is (2-azabicyclo [2.1.1]hexan-4-yl)methanol hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11NO.ClH/c8-4-6-1-5(2-6)7-3-6;/h5,7-8H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis

“this compound” is a powder . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthetic Methods : Research indicates various methods for synthesizing 2-Azabicyclo[2.1.1]hexane derivatives. For example, Liao et al. (2016) developed a batchwise, multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride, using an intramolecular displacement method (Liao et al., 2016). Similarly, Stevens and Kimpe (1996) presented a synthesis method involving imination and reductive cyclization (Stevens & Kimpe, 1996).

Building Blocks for Carbapenem Nuclei : The compound 2-Azabicyclo[2.2.0]hexane-3,5-dione, related to 2-Azabicyclo[2.1.1]hexan-4-ylmethanol hydrochloride, has been synthesized and used as a new building block for carbapenem nuclei, an important class in antibiotic synthesis. Katagiri et al. (1985) synthesized this compound via photopyridone formation, highlighting its potential in drug synthesis (Katagiri et al., 1985).

Novel Syntheses Techniques : The compound's derivatives have been involved in novel synthesis techniques. For example, Ghorbani et al. (2016) described a synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives via a three-component reaction, showcasing the versatility of these compounds in chemical synthesis (Ghorbani et al., 2016).

Transformation to Azetidin-2-ones : Research by Katagiri et al. (1986) showed that 2-Azabicyclo[2.2.0]hexane-3,5-dione and its derivatives could be transformed into azetidin-2-ones. This transformation is significant for producing compounds with potential pharmacological applications (Katagiri et al., 1986).

Potential Pharmacological Applications

Treatment of Depression : The compound 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride (SUVN-911) is a derivative that has shown promise as a treatment for depression. Nirogi et al. (2020) discovered this compound as a potent, selective, and orally active neuronal nicotinic acetylcholine α4β2 receptor antagonist (Nirogi et al., 2020).

Nonnarcotic Analgesic Agents : The 1-Aryl-3-azabicyclo[3.1.0]hexanes series, including derivatives of 2-Azabicyclo[2.1.1]hexan-4-ylmethanol, have been explored as nonnarcotic analgesic agents. Epstein et al. (1981) synthesized a series of these compounds, demonstrating their potential in pain management (Epstein et al., 1981).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

2-azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-4-6-1-5(2-6)7-3-6;/h5,7-8H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIUAVHILUGSBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(CN2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661898.png)

![N-[(3-bromophenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2661900.png)

![1-(Oxolan-2-ylmethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2661907.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2661908.png)

![2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)